molecular formula C11H11ClO2 B3101116 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 1384429-60-0

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B3101116
CAS No.: 1384429-60-0
M. Wt: 210.65 g/mol
InChI Key: CSCPLLVXRGZRBL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid (CAS: 1380160-28-0) is a cyclobutane-derived carboxylic acid featuring a 4-chlorophenyl substituent at the 3-position of the cyclobutane ring. This compound is of interest in medicinal and synthetic chemistry due to its rigid bicyclic structure, which can influence binding affinity and metabolic stability in drug design. Its structural uniqueness lies in the spatial arrangement of the chlorophenyl and carboxylic acid groups, which distinguishes it from other positional isomers and analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPLLVXRGZRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242333
Record name Cyclobutanecarboxylic acid, 3-(4-chlorophenyl)-
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Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-60-0
Record name Cyclobutanecarboxylic acid, 3-(4-chlorophenyl)-
Source CAS Common Chemistry
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Record name Cyclobutanecarboxylic acid, 3-(4-chlorophenyl)-
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Record name 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by oxidation to form the carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, which may lead to significant pharmacological effects.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antimicrobial properties against a range of pathogens. The presence of the chlorophenyl group enhances its biological activity by improving lipophilicity and receptor binding affinity.
  • Anticancer Potential : Studies have shown that related compounds can inhibit critical signaling pathways involved in cancer progression, such as the AKT2/PKBβ pathway. These findings suggest that this compound could serve as a scaffold for developing anticancer agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its cyclobutane ring structure allows for various chemical transformations:

  • Synthesis of Derivatives : The compound can be modified through substitution reactions to create a variety of derivatives with enhanced or altered biological activities. This versatility is crucial in drug discovery and development .
  • Reactions and Mechanisms : It can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to yield amine derivatives. These transformations are essential for generating compounds with desired pharmacological profiles.

Antimicrobial Effects Study

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in optimizing biological activity.

Anticancer Screening

Another investigation focused on the anticancer properties of compounds related to this compound. The study demonstrated that specific derivatives effectively inhibited glioma cell proliferation with minimal toxicity to normal cells, suggesting their potential as therapeutic agents in cancer treatment.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryInvestigated for antimicrobial and anticancer propertiesPromising activity against pathogens and tumors
Organic SynthesisUsed as a building block for synthesizing complex organic moleculesVersatile in chemical transformations
Biological ActivityInteraction with enzymes and receptors affecting metabolic pathwaysPotential for enzyme inhibition and receptor modulation

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The placement of the chlorophenyl group (1- vs. For example, 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid has a lower melting point (80–82°C) compared to the 3-substituted analog, though data for the latter are lacking.

Substituent Effects: Methyl Group: The addition of a methyl group (as in 1339332-79-4) increases molecular weight by ~14 Da and may enhance lipophilicity. Hydroxyl Group: The presence of a hydroxyl group (1199556-64-3) introduces polarity, likely affecting solubility and metabolic pathways.

Synthetic Accessibility: Commercial availability is noted for 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid, whereas other analogs (e.g., 1380160-28-0) may require custom synthesis, limiting accessibility.

Biological Activity

3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H11ClO2C_{11}H_{11}ClO_2 with a molar mass of approximately 228.65 g/mol. The unique structure contributes to its biological activity, making it a subject of interest in various pharmacological studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, a study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), where it was identified as part of a series with promising in vitro activity. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM, indicating its potential as an anti-tubercular agent .

Compound MIC (µM) Target Pathogen
This compound6.9Mycobacterium tuberculosis
4-phenylpiperidine analogs6.3 - 23Various bacterial strains

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs revealed that modifications to the cyclobutane structure can enhance antibacterial activity while optimizing physicochemical properties such as solubility and permeability. For example, substituting different groups at the 4-position of the phenyl ring has shown varying degrees of potency against Mtb.

Key Findings from SAR Studies:

  • Substitutions at the 4-position can significantly impact MIC values.
  • Compounds with lower cLogP values tend to exhibit better selectivity and lower cytotoxicity.
  • The presence of the carboxylic acid moiety is crucial for maintaining activity against target pathogens .

Study on Antibacterial Activity

In a high-throughput screening of over 100,000 compounds, several derivatives of cyclobutane carboxylic acids were found to inhibit the growth of Mtb effectively. Among these, this compound stood out due to its favorable balance of potency and safety profile .

Binding Affinity Studies

Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets, including enzymes involved in bacterial cell wall synthesis. These studies suggest that the compound may act by inhibiting critical enzymes necessary for bacterial survival, thus showcasing its potential as a lead compound for further drug development .

Q & A

Q. What synthetic routes are recommended for 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid in academic laboratories?

  • Methodological Answer : Synthesis typically involves cyclization or coupling strategies. For example:
  • Friedel-Crafts alkylation : Reacting 4-chlorobenzene derivatives with cyclobutane precursors under Lewis acid catalysis (e.g., AlCl₃).
  • Suzuki-Miyaura cross-coupling : Using a boronic acid-functionalized cyclobutane and 4-chlorophenyl halides to form the C–C bond .
  • Carboxylic acid introduction : Post-cyclization oxidation of alcohol or aldehyde intermediates via Jones or Pinnick oxidation.
    Key considerations: Steric hindrance from the cyclobutane ring requires optimized reaction temperatures and catalyst loading .

Q. How should purification methods be optimized for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) due to the compound’s moderate solubility in polar solvents. Monitor purity via melting point (mp ~160–164°C, as seen in analogous chlorophenyl carboxylic acids) .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (1:3) eluent, adjusting based on TLC retention factor (Rf ≈ 0.4).
  • HPLC : For high-purity batches (>98%), use a C18 column and acetonitrile/water (pH 2.5 with TFA) gradient .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet), cyclobutane protons (δ 2.8–3.2 ppm, multiplet), and carboxylic acid proton (δ 12–13 ppm, broad).
  • ¹³C NMR : Carboxylic carbon (δ ~170 ppm), chlorophenyl carbons (δ 125–140 ppm) .
  • IR : Strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 224.68 (C₁₂H₁₃ClO₂) with chlorine’s isotopic signature (3:1 ratio at m/z 224/226) .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Ethanol/water mixtures (70–80% ethanol) are preferred due to temperature-dependent solubility. Slow cooling (1–2°C/min) yields large crystals with minimal impurities. For halogenated analogs, dichloromethane/hexane mixtures may reduce co-solvent interactions .

Advanced Research Questions

Q. How can computational modeling elucidate stereoelectronic effects of the cyclobutane ring and chlorophenyl group?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain (~110 kJ/mol for cyclobutane vs. ~0 for cyclohexane).
  • NBO analysis : Quantify electron-withdrawing effects of the chlorophenyl group on the carboxylic acid’s acidity (pKa ~2.5–3.0 predicted) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted cyclobutane precursors).
  • Assay standardization : Validate cell-based assays with positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies).
  • Meta-analysis : Compare solvent systems (DMSO vs. aqueous buffers) and dosing regimens across studies .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Methodological Answer :
  • Ring modification : Replace cyclobutane with cyclohexane to assess steric effects on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the chlorophenyl ring to enhance electrophilicity.
  • Biological evaluation : Screen derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ comparisons .

Q. What methodologies determine metabolic stability in pharmacological studies?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

Q. How do electron-withdrawing groups alter reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Carbodiimide coupling : Activate the carboxylic acid with EDC/HOBt for amide bond formation; the chlorophenyl group enhances electrophilicity, reducing reaction time by ~20% .
  • Nucleophilic aromatic substitution : Replace chlorine with -OCH₃ to assess leaving group effects on substitution rates .

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (chlorinated volatiles).
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid

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